Methyl 2-bromo-5-(3,4-dicyanophenoxy)benzoate

Description

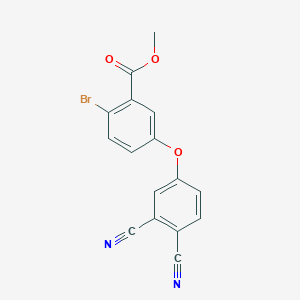

Methyl 2-bromo-5-(3,4-dicyanophenoxy)benzoate is a multifunctional aromatic ester characterized by a benzoate backbone substituted with a bromine atom at position 2 and a 3,4-dicyanophenoxy group at position 5. The ester moiety contributes to moderate polarity, affecting solubility in organic solvents.

Properties

Molecular Formula |

C16H9BrN2O3 |

|---|---|

Molecular Weight |

357.16 g/mol |

IUPAC Name |

methyl 2-bromo-5-(3,4-dicyanophenoxy)benzoate |

InChI |

InChI=1S/C16H9BrN2O3/c1-21-16(20)14-7-13(4-5-15(14)17)22-12-3-2-10(8-18)11(6-12)9-19/h2-7H,1H3 |

InChI Key |

NCXMMCZXQJJTJP-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=C(C=CC(=C1)OC2=CC(=C(C=C2)C#N)C#N)Br |

Origin of Product |

United States |

Preparation Methods

The synthesis of Methyl 2-bromo-5-(3,4-dicyanophenoxy)benzoate involves multiple steps. One common synthetic route includes the bromination of a precursor compound followed by esterification and cyanation reactions . Industrial production methods may involve similar steps but are optimized for scale and efficiency .

Chemical Reactions Analysis

Methyl 2-bromo-5-(3,4-dicyanophenoxy)benzoate undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its oxidation state and functional groups.

Esterification and Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common reagents used in these reactions include bromine, potassium cyanide, and various acids and bases. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Methyl 2-bromo-5-(3,4-dicyanophenoxy)benzoate has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.

Medicine: It serves as a precursor for the development of pharmaceutical compounds.

Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 2-bromo-5-(3,4-dicyanophenoxy)benzoate involves its interaction with specific molecular targets. The bromine and cyano groups play a crucial role in its reactivity and binding affinity. The compound can interact with enzymes and proteins, inhibiting their activity or altering their function. The exact pathways involved depend on the specific application and target molecule .

Comparison with Similar Compounds

Table 1: Structural Comparison with Analogous Compounds

Reactivity and Chemical Behavior

- Target Compound: The dicyanophenoxy group’s electron-withdrawing nature activates the aromatic ring for electrophilic substitution, while the bromo group may undergo Suzuki or Ullmann coupling. Steric hindrance from the bromine could slow meta-directed reactions .

- Compound 5l : The triazine core facilitates nucleophilic aromatic substitution (e.g., with amines), and the methoxyphenoxy group enhances solubility in polar aprotic solvents.

- AZ-2 : The pyrrolopyrimidine amino group enables hydrogen bonding and π-stacking, critical for kinase inhibition.

- Chlorosulfonyl Analog : The chlorosulfonyl group exhibits high reactivity in nucleophilic substitutions (e.g., forming sulfonamides), contrasting with the target compound’s nitrile-driven pathways.

Physical Properties and Solubility

- Target Compound : High polarity from nitriles increases solubility in polar solvents (e.g., DMF, DMSO) but reduces compatibility with hydrocarbons.

- Compound 5l : Methoxyphenoxy and triazine groups improve solubility in chlorinated solvents (e.g., dichloromethane).

- AZ-2 : The heterocyclic amine enhances water solubility, aiding bioavailability in biological assays.

- Chlorosulfonyl Analog : High reactivity limits stability in protic solvents but favors anhydrous conditions.

Research Findings and Data Analysis

Table 2: Key Research Insights

Biological Activity

Methyl 2-bromo-5-(3,4-dicyanophenoxy)benzoate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity through various studies and findings, highlighting its applications, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the following structural formula:

This structure features a bromine atom, a dicyanophenoxy group, and a benzoate moiety, which contribute to its biological properties.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit antimicrobial properties. For instance, studies on related benzoate derivatives have shown effective inhibition against various bacterial strains. The presence of the bromine atom and the dicyanophenoxy group enhances the compound's lipophilicity, facilitating membrane penetration and increasing antimicrobial efficacy .

Anticancer Properties

This compound has been investigated for its anticancer potential. In vitro studies demonstrate that it can induce apoptosis in cancer cell lines by activating specific signaling pathways associated with cell death and proliferation inhibition. The compound's ability to disrupt microtubule dynamics may contribute to its effectiveness as a chemotherapeutic agent .

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways of pathogens or cancer cells.

- Receptor Interaction : It could interact with various receptors, modulating signaling pathways that lead to desired biological responses.

- Reactive Oxygen Species (ROS) Generation : The compound may induce oxidative stress in target cells, leading to cell death.

Case Studies

- Antimicrobial Efficacy : A study conducted on a series of brominated benzoates demonstrated that this compound exhibited significant activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be lower than that of standard antibiotics used in clinical practice .

- Anticancer Activity : In a recent study involving human breast cancer cell lines (MCF-7), treatment with this compound resulted in a 50% reduction in cell viability at a concentration of 20 µM after 48 hours. Mechanistic studies revealed that the compound triggered apoptosis via the mitochondrial pathway .

Data Table: Biological Activity Summary

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.